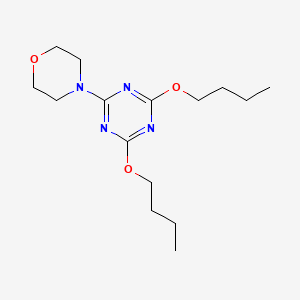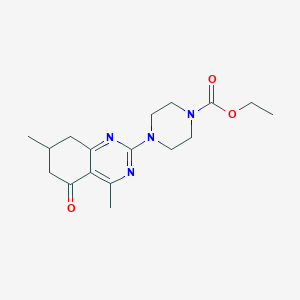
4-(4,6-Dibutoxy-1,3,5-triazin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,6-Dibutoxy-1,3,5-triazin-2-yl)morpholine is an organic compound that belongs to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have a wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound is characterized by the presence of a morpholine ring attached to a triazine core, which is further substituted with dibutoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dibutoxy-1,3,5-triazin-2-yl)morpholine typically involves the reaction of 2-chloro-4,6-dibutoxy-1,3,5-triazine with morpholine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the morpholine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4,6-Dibutoxy-1,3,5-triazin-2-yl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the morpholine group can be replaced by other nucleophiles.
Oxidation and Reduction: The triazine core can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The dibutoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in organic solvents such as THF or dichloromethane (DCM) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with different functional groups.
Oxidation and Reduction: Various oxidized or reduced triazine derivatives.
Hydrolysis: Hydroxyl-substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4,6-Dibutoxy-1,3,5-triazin-2-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(4,6-Dibutoxy-1,3,5-triazin-2-yl)morpholine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triazine core can interact with different molecular targets, leading to the formation of stable complexes. The morpholine ring enhances the compound’s solubility and reactivity, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Commonly used as a coupling reagent in peptide synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a precursor in the synthesis of various triazine derivatives.
4,6-Dimorpholino-1,3,5-triazine: Studied for its potential biological activities.
Uniqueness
4-(4,6-Dibutoxy-1,3,5-triazin-2-yl)morpholine is unique due to the presence of dibutoxy groups, which enhance its lipophilicity and reactivity. This makes it a valuable compound in the synthesis of lipophilic derivatives and in applications where increased solubility in organic solvents is desired.
Eigenschaften
IUPAC Name |
4-(4,6-dibutoxy-1,3,5-triazin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3/c1-3-5-9-21-14-16-13(19-7-11-20-12-8-19)17-15(18-14)22-10-6-4-2/h3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHYWOVCPAJXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=NC(=N1)N2CCOCC2)OCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570289.png)

![1-(4-methylphenyl)-4-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5570297.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5570331.png)

![1-(4,6-dimethyl-2-pyrimidinyl)-5-isopropenyl-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5570343.png)
![2-{2',4'-DIHYDRO-1'H-SPIRO[CYCLOPENTANE-1,3'-ISOQUINOLIN]-1'-YLIDENE}PROPANEDINITRILE](/img/structure/B5570349.png)
![N~1~-(2-CHLOROPHENYL)-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]ACETAMIDE](/img/structure/B5570356.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)
![1-(4-Cyanophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B5570371.png)

![2-[(2-hydroxyethylamino)methyl]adamantan-2-ol;hydrochloride](/img/structure/B5570390.png)
